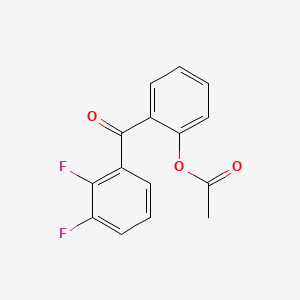

2-Acetoxy-2',3'-difluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxy-2’,3’-difluorobenzophenone is a benzophenone derivative with the chemical formula C15H10F2O3. This compound is characterized by the presence of two fluorine atoms and an acetoxy group attached to the benzophenone core. It is a white crystalline solid known for its applications in various scientific and industrial fields, particularly in the semiconductor industry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’,3’-difluorobenzophenone typically involves the acylation of 2’,3’-difluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 2-Acetoxy-2’,3’-difluorobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound .

Types of Reactions:

Oxidation: 2-Acetoxy-2’,3’-difluorobenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Amines, thiols derivatives

Applications De Recherche Scientifique

2-Acetoxy-2’,3’-difluorobenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a photosensitive material in the synthesis of various organic compounds and in photochemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mécanisme D'action

The mechanism of action of 2-Acetoxy-2’,3’-difluorobenzophenone involves its interaction with specific molecular targets, depending on its application. In photochemical reactions, it absorbs light and undergoes electronic excitation, leading to the formation of reactive intermediates that drive the desired chemical transformations. In biological systems, it may interact with cellular proteins or DNA, inducing changes that result in its observed biological effects.

Comparaison Avec Des Composés Similaires

2-Acetoxybenzophenone: Lacks the fluorine atoms, resulting in different chemical and physical properties.

2’,3’-Difluorobenzophenone: Lacks the acetoxy group, affecting its reactivity and applications.

4-Acetoxy-2’,3’-difluorobenzophenone: Similar structure but with the acetoxy group in a different position, leading to variations in its chemical behavior.

Uniqueness: 2-Acetoxy-2’,3’-difluorobenzophenone is unique due to the combination of the acetoxy group and fluorine atoms, which confer distinct electronic and steric properties. These features enhance its utility in specific applications, such as in the semiconductor industry and in the synthesis of complex organic molecules .

Activité Biologique

2-Acetoxy-2',3'-difluorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the compound's biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O3. The compound features a benzophenone core with two fluorine atoms and an acetoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study evaluating the effects on MCF-7 cells, treatment with this compound resulted in:

- IC50 value: 25 µM

- Increased levels of pro-apoptotic proteins (BAX)

- Decreased levels of anti-apoptotic proteins (BCL-2)

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence shows that it can interfere with cell cycle progression, particularly at the G1/S phase transition.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that the presence of fluorine atoms significantly enhances biological activity due to increased lipophilicity and potential for interaction with biological membranes.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Fluorobenzophenone | Low | Moderate |

| Benzophenone | Low | Low |

Propriétés

IUPAC Name |

[2-(2,3-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOMBNIXMXLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641591 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-64-3 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.